molecular formula C14H10S3 B14445311 2-Phenyl-2H,4H-1,3-benzodithiine-4-thione CAS No. 77586-88-0

2-Phenyl-2H,4H-1,3-benzodithiine-4-thione

Cat. No.: B14445311
CAS No.: 77586-88-0
M. Wt: 274.4 g/mol
InChI Key: YYDSPWWKLAEUAB-UHFFFAOYSA-N
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Description

2-Phenyl-2H,4H-1,3-benzodithiine-4-thione is a heterocyclic compound containing sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2H,4H-1,3-benzodithiine-4-thione typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates. The reaction proceeds through the formation of thiourea derivatives, which then undergo a thiazine ring closure to yield the desired compound . The reaction conditions often involve the use of concentrated sulfuric acid to promote the ring closure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2H,4H-1,3-benzodithiine-4-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-Phenyl-2H,4H-1,3-benzodithiine-4-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2H,4H-1,3-benzodithiine-4-thione involves its interaction with specific molecular targets, such as enzymes. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition of enzyme activity . This mechanism is particularly relevant in the context of its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2H,4H-1,3-benzodithiine-4-thione is unique due to the presence of two sulfur atoms in its structure, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds and makes it a valuable compound for further research and development.

Properties

CAS No.

77586-88-0

Molecular Formula

C14H10S3

Molecular Weight

274.4 g/mol

IUPAC Name

2-phenyl-1,3-benzodithiine-4-thione

InChI

InChI=1S/C14H10S3/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9,14H

InChI Key

YYDSPWWKLAEUAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2SC3=CC=CC=C3C(=S)S2

Origin of Product

United States

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